Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired imidazo[1,5-a]pyrazine scaffold . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of solid alumina and room temperature cross-coupling reactions are common, as they provide high yields and are cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield the fully reduced form of the compound .
Scientific Research Applications
Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their optical applications and biological activities.
Pyrrolo[1,2-a]pyrazines: These derivatives are known for their antibacterial, antifungal, and antiviral activities.
Uniqueness
Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is unique due to its specific structure, which allows for a wide range of biological activities and applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl (6S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-12-5-11-8(9(13)14-2)7(12)3-10-6/h5-6,10H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
RDZDERLUWVEPBO-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CN2C=NC(=C2CN1)C(=O)OC |
Canonical SMILES |
CC1CN2C=NC(=C2CN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.